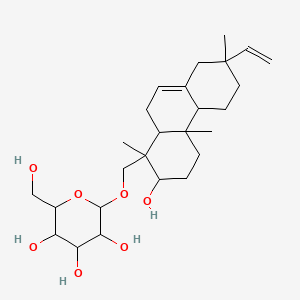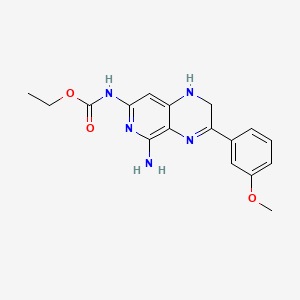
Carbamic acid, (5-amino-1,2-dihydro-3-(3-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (5-amino-1,2-dihydro-3-(3-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrido[3,4-b]pyrazine core, which is a fused bicyclic ring system, and an ethyl ester functional group. The presence of an amino group and a methoxyphenyl group further enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-amino-1,2-dihydro-3-(3-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,4-b]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the fused bicyclic ring system.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amine reagents.
Attachment of the Methoxyphenyl Group: This step involves electrophilic aromatic substitution reactions to attach the methoxyphenyl group to the pyrido[3,4-b]pyrazine core.
Esterification: The final step involves the esterification of the carbamic acid with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (5-amino-1,2-dihydro-3-(3-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Applications De Recherche Scientifique
Carbamic acid, (5-amino-1,2-dihydro-3-(3-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of carbamic acid, (5-amino-1,2-dihydro-3-(3-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester: Lacks the methoxy group, which may affect its reactivity and biological activity.
Carbamic acid, (5-amino-1,2-dihydro-3-(4-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester: Similar structure but with the methoxy group in a different position, potentially altering its properties.
Uniqueness
The presence of the methoxy group in carbamic acid, (5-amino-1,2-dihydro-3-(3-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester distinguishes it from similar compounds. This functional group can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
82585-99-7 |
|---|---|
Formule moléculaire |
C17H19N5O3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
ethyl N-[5-amino-3-(3-methoxyphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C17H19N5O3/c1-3-25-17(23)22-14-8-12-15(16(18)21-14)20-13(9-19-12)10-5-4-6-11(7-10)24-2/h4-8,19H,3,9H2,1-2H3,(H3,18,21,22,23) |
Clé InChI |
QACVMOHIHXGYLO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC(=CC=C3)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)
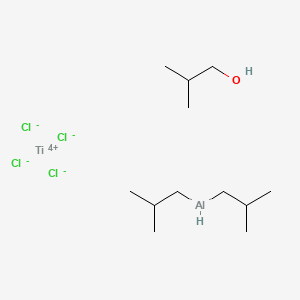
![Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B12807228.png)
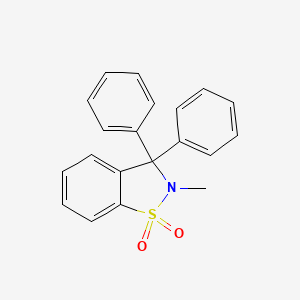


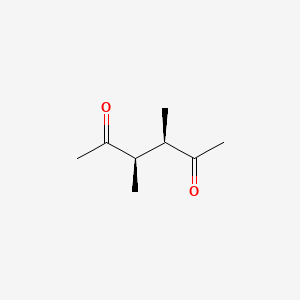

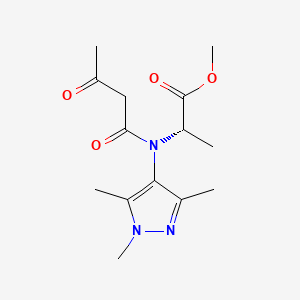
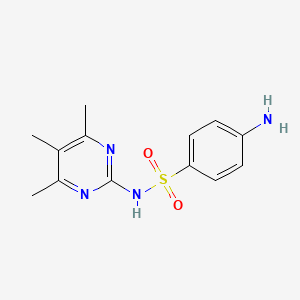

![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
